molecular formula C13H11N3OS B11824089 (NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

Cat. No.: B11824089
M. Wt: 257.31 g/mol
InChI Key: RNXDQPRNNRNWSG-LFIBNONCSA-N
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Description

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine is a complex organic compound that features a benzimidazole ring fused with a thiophene ring and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine typically involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with thiophene-2-carbaldehyde, followed by the introduction of the hydroxylamine group. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as acetic acid or a base like sodium hydroxide to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzimidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzimidazole and thiophene derivatives.

Scientific Research Applications

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The thiophene ring can enhance the compound’s binding affinity and specificity, while the hydroxylamine group can participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-yl)ethanamine: A precursor in the synthesis of the target compound.

    Thiophene-2-carbaldehyde: Another precursor used in the synthesis.

    Benzimidazole derivatives: Compounds with similar structural features and biological activities.

Uniqueness

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine is unique due to the combination of the benzimidazole and thiophene rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

(NE)-N-[2-(1H-benzimidazol-2-yl)-1-thiophen-2-ylethylidene]hydroxylamine

InChI

InChI=1S/C13H11N3OS/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15)/b16-11+

InChI Key

RNXDQPRNNRNWSG-LFIBNONCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)C/C(=N\O)/C3=CC=CS3

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CS3

Origin of Product

United States

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